Lophenol

Descripción

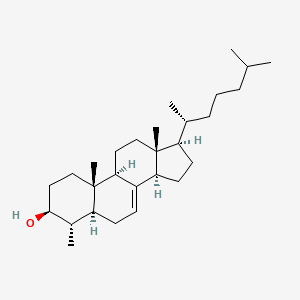

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

481-25-4 |

|---|---|

Fórmula molecular |

C28H48O |

Peso molecular |

400.7 g/mol |

Nombre IUPAC |

(3S,4S,5S,9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H48O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h10,18-20,22-26,29H,7-9,11-17H2,1-6H3/t19-,20+,22-,23+,24+,25+,26+,27-,28+/m1/s1 |

Clave InChI |

LMYZQUNLYGJIHI-SPONXPENSA-N |

SMILES |

CC1C(CCC2(C1CC=C3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C)O |

SMILES isomérico |

C[C@@H]1[C@H](CC[C@]2([C@H]1CC=C3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |

SMILES canónico |

CC1C(CCC2(C1CC=C3C2CCC4(C3CCC4C(C)CCCC(C)C)C)C)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4-alpha-methyl-5-alpha-cholest-7-en-3-beta-ol 4-methylcholest-7-en-3-ol 4-methylcholest-7-en-3-ol, (3beta,4alpha)-isomer methostenol |

Origen del producto |

United States |

Foundational & Exploratory

Lophenol structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological significance of lophenol. It includes detailed information on its role in critical biosynthetic pathways, experimental protocols for its study, and a summary of its key chemical data.

This compound: Structure and Identification

This compound, also known as 4α-methyl-5α-cholest-7-en-3β-ol, is a tetracyclic triterpenoid and a key intermediate in the biosynthesis of sterols in both plants and mammals.[1]

Chemical Structure:

-

Chemical Formula: C₂₈H₄₈O

-

IUPAC Name: (3S,4S,5S,9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[2][3]

-

ChEBI ID: 18378[2]

The structure of this compound is characterized by a cholestane skeleton with a hydroxyl group at the C-3 position, a methyl group at the C-4 position in the alpha configuration, and a double bond between C-7 and C-8.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its extraction, purification, and characterization.

| Property | Value | Reference |

| Molecular Weight | 400.7 g/mol | [2][3] |

| Appearance | Solid powder | |

| Melting Point | 149-151 °C | [4] |

| Boiling Point | Not available | [4] |

| Solubility | Soluble in DMSO | |

| logP | 7.634 | [3] |

| pKa | Not available | [4] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 5 | [3] |

Biological Significance: Role in Sterol Biosynthesis

This compound is a critical metabolic intermediate in two major biosynthetic pathways: the plant sterol biosynthesis pathway and the mammalian Kandutsch-Russell pathway for cholesterol synthesis.

Plant Sterol Biosynthesis Pathway

In plants, sterol biosynthesis proceeds via cycloartenol.[5] this compound is a key intermediate in the conversion of cycloartenol to various phytosterols, such as campesterol and sitosterol. The pathway involves a series of demethylations, isomerizations, and reductions.

Mammalian Cholesterol Biosynthesis (Kandutsch-Russell Pathway)

In mammals, cholesterol is synthesized via two main pathways, the Bloch and the Kandutsch-Russell pathways, which diverge after the formation of lanosterol.[6][7] The Kandutsch-Russell pathway is characterized by the early reduction of the C24-C25 double bond of lanosterol. This compound is an intermediate in this pathway leading to the synthesis of cholesterol.[7][8]

Experimental Protocols

The following sections outline generalized protocols for the extraction, purification, and characterization of this compound from plant sources. These protocols are based on established methods for phytosterol analysis and may require optimization for specific plant matrices.

Extraction and Isolation of this compound

This protocol describes a general procedure for the extraction of this compound from dried plant material.

Methodology:

-

Sample Preparation: Air-dry or freeze-dry the plant material and grind it into a fine powder.

-

Extraction:

-

Macerate the powdered plant material in a suitable non-polar solvent (e.g., hexane or ethyl acetate) at room temperature for 24-48 hours with occasional stirring.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.

-

-

Saponification:

-

To hydrolyze sterol esters, reflux the crude extract with an excess of 1 M ethanolic potassium hydroxide (KOH) for 1-2 hours.

-

After cooling, dilute the mixture with water and perform a liquid-liquid extraction with a non-polar solvent like diethyl ether or hexane to separate the unsaponifiable fraction (containing free sterols) from the saponifiable fraction.

-

-

Purification by Column Chromatography:

-

Concentrate the unsaponifiable fraction and subject it to column chromatography on silica gel.

-

Elute the column with a gradient of non-polar to moderately polar solvents (e.g., hexane-ethyl acetate).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Pool the this compound-containing fractions and evaporate the solvent to obtain the purified compound.

-

Characterization of this compound

The identity and purity of the isolated this compound can be confirmed using various analytical techniques.

Protocol:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v).[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection: UV detector at 210 nm or an Evaporative Light Scattering Detector (ELSD).

-

Sample Preparation: Dissolve the purified this compound in the mobile phase or a compatible solvent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR spectroscopy are used to elucidate the detailed chemical structure of this compound. The chemical shifts and coupling constants of the protons and carbons provide information about the connectivity and stereochemistry of the molecule.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight of this compound and to obtain information about its fragmentation pattern, which can aid in structural confirmation.

-

Conclusion

This compound is a significant sterol intermediate with a well-defined chemical structure and properties. Its central role in both plant and mammalian sterol biosynthesis makes it a molecule of interest for researchers in various fields, including plant biology, biochemistry, and drug development. The experimental protocols outlined in this guide provide a foundation for the extraction, purification, and characterization of this compound, enabling further investigation into its biological functions and potential applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C28H48O | CID 160482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | inhibitor/agonist | CAS 481-25-4 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 4. Showing Compound this compound (FDB012028) - FooDB [foodb.ca]

- 5. Steroid - Wikipedia [en.wikipedia.org]

- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

4α-methyllathosterol biosynthesis pathway

An In-depth Technical Guide to the 4α-Methyllathosterol Biosynthesis Pathway

Introduction

The biosynthesis of cholesterol is a complex and vital metabolic pathway in mammals, involving a series of enzymatic reactions that convert lanosterol into the final cholesterol molecule. A critical segment of this pathway is the demethylation at the C4 position, which includes the conversion of 4α-methyllathosterol. This process is carried out by a multi-enzyme complex located in the endoplasmic reticulum and is essential for producing sterols that can be incorporated into cell membranes and serve as precursors for steroid hormones and bile acids. This guide provides a detailed overview of the core enzymatic steps, quantitative data, experimental protocols, and pathway visualizations relevant to the , intended for researchers, scientists, and professionals in drug development.

Core Biosynthetic Pathway: C4-Demethylation

The removal of the two methyl groups at the C4 position of sterol precursors, such as 4,4-dimethylzymosterol, occurs in a sequential, multi-step process. The conversion of the intermediate 4α-methyllathosterol is a key part of this C4-demethylation. The process is catalyzed by a complex of three enzymes that act in concert.[1][2]

-

Step 1: Oxidation: The pathway begins with the oxidation of the 4α-methyl group. This reaction is catalyzed by Sterol-C4-methyl-oxidase (also known as methylsterol monooxygenase 1, MSMO1). This enzyme sequentially oxidizes the methyl group to a hydroxymethyl, then to a formyl, and finally to a carboxyl group.[3][4] This is an oxygen-dependent process.[3]

-

Step 2: Decarboxylation: The resulting 4α-carboxy-sterol is then acted upon by a 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (also referred to as NSDHL). This enzyme first dehydrogenates the 3β-hydroxyl group to a 3-keto group, which facilitates the decarboxylation and removal of the C4-carboxyl group as CO2.[2]

-

Step 3: Reduction: The final step is the reduction of the 3-keto group back to a 3β-hydroxyl group by a 3-ketosteroid reductase (also known as sterone ketoreductase), yielding the demethylated sterol. This reaction typically uses NADPH as a cofactor.[2]

This entire enzymatic cascade effectively removes one of the two methyl groups at the C4 position. The process is then repeated for the second methyl group.

Mandatory Visualizations

Caption: The enzymatic cascade for the demethylation of 4α-methyllathosterol.

Caption: A typical experimental workflow for the analysis of cellular sterols.

Quantitative Data

Quantitative kinetic data for the specific enzymes in the mammalian 4α-methyllathosterol pathway are not extensively reported in easily accessible formats. The data below is compiled from studies on related enzymes and provides an illustrative range of kinetic parameters.

| Enzyme | Substrate | Organism/System | Km Value | Vmax/Activity | Optimal pH | Reference(s) |

| Sterol-C4-methyl-oxidase (ScSMO) | [14C]-4,4-dimethyl-zymosterol | S. cerevisiae | Not specified | Not specified | ~7.4 | [5] |

| 3β-Hydroxy-Δ5-steroid dehydrogenase | Pregnenolone | Rat Testis | ~4.7 ± 0.12 nM | 8.96 ± 1.27 nmol/mg protein/min | ~7.25 | [6] |

| 3β-Hydroxy-Δ5-steroid dehydrogenase | DHEA | Rat Adrenal | Apparent Km determined | Linear with time and protein concentration | ~7.8 | [7] |

Note: The data for 3β-HSD are for substrates in steroidogenesis, which is catalyzed by a similar class of enzymes. These values provide a general reference for the enzyme's activity.

Experimental Protocols

Protocol 1: Quantification of Sterol Intermediates by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of cellular sterol composition, which is essential for studying the effects of inhibitors or genetic modifications on the 4α-methyllathosterol pathway.[8]

1. Sample Preparation and Lipid Extraction:

-

Harvest cultured cells or homogenized tissue.

-

Perform a total lipid extraction using a solvent system such as hexane:isopropanol (3:2, v/v).

-

Dry the lipid extract under a stream of nitrogen.

2. Saponification:

-

To hydrolyze steryl esters to free sterols, resuspend the dried lipid extract in a solution of 1 M KOH in 90% ethanol.

-

Incubate at 60°C for 1 hour.

-

After cooling, extract the non-saponifiable lipids (containing the sterols) with hexane.

-

Wash the hexane phase with water and dry it under nitrogen.

3. Derivatization:

-

To increase the volatility of the sterols for GC analysis, convert them to trimethylsilyl (TMS) ethers.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sterol extract.

-

Incubate at 60°C for 30 minutes.

-

Evaporate the derivatization reagent under nitrogen and resuspend the sample in hexane.

4. GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for sterol separation (e.g., a DB-5ms).

-

Use a temperature program that effectively separates the different sterol intermediates. A typical program might start at 180°C and ramp up to 300°C.

-

The gas chromatograph is coupled to a mass spectrometer operating in electron ionization (EI) mode.

-

Monitor for characteristic ions of the TMS-derivatized sterols for identification and quantification.

5. Data Analysis:

-

Identify sterol peaks by comparing their retention times and mass spectra to those of authentic standards or to published spectra.

-

Quantify the amount of each sterol by integrating the peak area and comparing it to an internal standard (e.g., epicoprostanol) that was added at the beginning of the extraction.

Protocol 2: Colorimetric Assay for 3β-Hydroxysteroid Dehydrogenase Activity

This protocol provides a method to measure the activity of 3β-hydroxysteroid dehydrogenase, a key enzyme type in the C4-demethylation pathway, by monitoring the reduction of a tetrazolium salt.[6][7]

1. Enzyme Preparation:

-

Homogenize the tissue of interest (e.g., liver, adrenal gland) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Centrifuge the homogenate to obtain a supernatant or microsomal fraction, which will serve as the enzyme source.

-

Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).

2. Reaction Mixture:

-

Prepare a reaction mixture containing:

-

Tris-HCl buffer (e.g., 0.1 M, pH 7.8).

-

A substrate, such as pregnenolone or dehydroepiandrosterone (DHEA).

-

NAD+ (the cofactor for the dehydrogenase).

-

A tetrazolium salt, such as iodonitrotetrazolium chloride (INT) or nitro blue tetrazolium (NBT).

-

Phenazine methosulfate (PMS) as an intermediate electron carrier (for NBT).

-

3. Enzyme Assay:

-

Add a specific amount of the enzyme preparation to the pre-warmed reaction mixture to start the reaction.

-

Incubate at 37°C for a defined period (e.g., 60 minutes) during which the enzyme converts the substrate, producing NADH.

-

The NADH produced reduces the tetrazolium salt (via PMS if necessary) to a colored formazan product.

-

Stop the reaction (e.g., by adding an acid).

4. Measurement and Calculation:

-

Measure the absorbance of the formazan product at its maximum absorbance wavelength (e.g., 490 nm for INT formazan, 570 nm for NBT formazan) using a spectrophotometer.

-

Run a blank reaction without the substrate to correct for any non-specific reduction.

-

Calculate the enzyme activity based on the amount of formazan produced, using a standard curve generated with known concentrations of NADH. The activity is typically expressed as nmol of product formed per minute per mg of protein.

Conclusion

The is a fundamental component of cholesterol synthesis, involving a sophisticated enzymatic complex to achieve C4-demethylation. Understanding the intricacies of this pathway, including the kinetics of its enzymes and the methods to study it, is crucial for research in lipid metabolism and for the development of therapeutic agents targeting cholesterol synthesis. The accumulation of C4-methylated sterols due to genetic defects in this pathway has been linked to various developmental and skin disorders, highlighting its biological significance.[4][9] The protocols and data presented here provide a technical foundation for further investigation into this vital metabolic route.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism and Biological Activities of 4-Methyl-Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Enzymological properties of sterol-C4-methyl-oxidase of yeast sterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a quantitative assay method for 3 beta-hydroxy-delta 5-steroid dehydrogenase in the rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A gas chromatography-mass spectrometry-based whole-cell screening assay for target identification in distal cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of sterol-C4-methyl oxidase in epidermal biology - PMC [pmc.ncbi.nlm.nih.gov]

Lophenol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophenol and its derivatives, belonging to the class of 4-methylsterols, are important intermediates in the biosynthesis of essential phytosterols in plants. While not typically accumulating to high concentrations in most plant tissues, their widespread presence as metabolic precursors and their potential roles in plant development and signaling pathways make them a subject of increasing interest for researchers in plant biology, natural product chemistry, and drug development. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies for this compound and related compounds.

Natural Sources and Distribution of this compound and 4-Methylsterols

This compound, and more broadly 4-monomethylsterols, are ubiquitously distributed throughout the plant kingdom as they are essential intermediates in the biosynthesis of major plant sterols like campesterol, sitosterol, and stigmasterol. Their concentrations are generally low in wild-type plants because they are transient metabolites. However, certain plant species, specific tissues, or plants with mutations in the sterol biosynthetic pathway can accumulate higher levels of these compounds.

The primary forms of this compound found in plants are 24-methylenethis compound and 24-ethylthis compound. These compounds are precursors in the two main branches of phytosterol biosynthesis. While extensive quantitative data across a wide range of plant families is limited, studies on various vegetable oils and specific plant species provide valuable insights into their distribution.

Quantitative Data on 4-Monomethylsterol Content

The following tables summarize the quantitative data on 4-monomethylsterol content in various plant-derived oils. It is important to note that "total 4-monomethylsterols" includes this compound derivatives and other related compounds.

Table 1: Total 4-Monomethylsterol Content in Linseed (Linum usitatissimum) Oil During Seed Development[1]

| Linseed Variety | Days After Flowering | Total 4-Monomethylsterol Content (mg/100g oil) |

| H52 | 14 | 34.44 |

| H52 | Maturity | 19.62 |

| O116 | 14 | 24.87 |

| O116 | Maturity | 14.93 |

| P129 | 7 | 25.28 |

| P129 | Maturity | 6.68 |

Table 2: 4-Monomethylsterol Content in Pecan Nut (Carya illinoinensis) Oil During Ripening[2]

| Pecan Nut Variety | Weeks After Flower Drop | Total 4α-Monomethylsterol Content (mg/100g oil) |

| Mahan | 23 | ~110.1 |

| Moore | 23 | ~104.8 |

| Stuart | 23 | ~104.8 |

Table 3: 4-Monomethylsterol and 4,4'-Dimethylsterol Content in Virgin Olive (Olea europaea) Oil[3]

| Compound | Concentration Range (mg/100g oil) |

| 4-Monomethylsterols | |

| Citrostadienol | 30 - 161 |

| Cycloeucalenol | 11 - 74 |

| 4,4'-Dimethylsterols | |

| 24-Methylene cycloartenol | 12 - 207 |

| Cycloartenol | 27 - 198 |

Experimental Protocols

The accurate quantification of this compound and other 4-methylsterols from plant matrices requires robust analytical procedures. The following sections detail the key experimental protocols for their extraction, separation, and analysis.

Extraction and Saponification of Plant Sterols

This protocol is a general guideline for the extraction of the unsaponifiable matter, which contains the sterol fraction, from plant oils or lipid extracts.

Materials:

-

Plant oil or lipid extract

-

Internal standard (e.g., 5α-cholestane or betulin)

-

Ethanolic or methanolic potassium hydroxide (KOH) solution (1-2.5 N)

-

Hexane or diethyl ether

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Weigh a known amount of the oil or lipid extract into a round-bottom flask.

-

Add a known amount of the internal standard.

-

Add the ethanolic or methanolic KOH solution.

-

Reflux the mixture at 60-80°C for 1-2 hours until saponification is complete.

-

After cooling, add a volume of distilled water and saturated NaCl solution to the flask.

-

Transfer the mixture to a separatory funnel and extract the unsaponifiable matter three times with hexane or diethyl ether.

-

Combine the organic phases and wash them with distilled water until the washings are neutral.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent using a rotary evaporator.

-

The resulting residue contains the total unsaponifiable matter, including the sterol fraction.

Separation of Sterol Fractions by Thin-Layer Chromatography (TLC)

To isolate the 4-monomethylsterol fraction from other sterols and triterpene alcohols, thin-layer chromatography is a commonly used technique.

Materials:

-

Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

-

Developing solvent system: Hexane/diethyl ether/acetic acid (70:30:1, v/v/v) or Hexane/diethyl ether (1:1, v/v)[4]

-

Chromatography tank

-

Spotting capillaries

-

Visualization reagent (e.g., 50% sulfuric acid spray or iodine vapor)

-

Scraper for collecting silica bands

Procedure:

-

Dissolve the unsaponifiable matter in a small volume of a suitable solvent (e.g., chloroform).

-

Using a capillary tube, spot the dissolved sample as a narrow band onto the baseline of a silica gel TLC plate.

-

Place the TLC plate in a chromatography tank pre-saturated with the developing solvent.

-

Allow the solvent to ascend the plate until it reaches approximately 1 cm from the top.

-

Remove the plate from the tank and mark the solvent front.

-

Visualize the separated bands using a suitable reagent. 4-desmethylsterols, 4-monomethylsterols, and 4,4'-dimethylsterols will appear as distinct bands.

-

Carefully scrape the silica gel band corresponding to the 4-monomethylsterol fraction.

-

Extract the sterols from the silica gel using a solvent like chloroform or diethyl ether.

-

Filter the solution and evaporate the solvent to obtain the purified 4-monomethylsterol fraction.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most powerful technique for the separation, identification, and quantification of individual sterols.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., DB-5 or equivalent)

-

Helium carrier gas

-

Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Pyridine

-

Standard solutions of this compound and other relevant sterols

Procedure:

-

Derivatization: Before GC analysis, the hydroxyl group of the sterols must be derivatized to increase their volatility. A common method is silylation.

-

Dissolve the dried 4-monomethylsterol fraction in a small volume of pyridine.

-

Add the silylating reagent (e.g., BSTFA + 1% TMCS).

-

Heat the mixture at 60-70°C for 30-60 minutes.

-

The resulting trimethylsilyl (TMS) ether derivatives are ready for injection.

-

-

GC-MS Analysis:

-

Injector: Splitless or split injection at a temperature of 250-300°C.

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 180°C), holds for a few minutes, and then ramps up to a final temperature of 280-300°C. A detailed temperature program used for analyzing 4-methylsterols is as follows: initially 55°C for 1 min, then ramped at 20°C/min to 255°C, followed by a ramp of 1.5°C/min to 283°C, and a final ramp of 15°C/min to 300°C, held for 11 minutes[5].

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

-

Quantification:

-

Identify the peaks corresponding to this compound-TMS ether and other 4-methylsterol-TMS ethers based on their retention times and mass spectra compared to authentic standards.

-

Quantify the compounds by comparing their peak areas to the peak area of the internal standard.

-

Signaling Pathways and Logical Relationships

Brassinosteroid Biosynthesis Pathway

This compound, specifically 24-methylenethis compound, is a critical intermediate in the biosynthesis of brassinosteroids, a class of plant steroid hormones that regulate a wide range of developmental processes. The following diagram illustrates the position of 24-methylenethis compound in this pathway.

Caption: Brassinosteroid biosynthesis pathway showing 24-methylenethis compound as a key precursor.

Interference of 4-Carboxysterols with Auxin Signaling

The accumulation of oxidized 4-methylsterols, specifically 4-carboxysterols, has been shown to interfere with auxin signaling and transport. This can lead to developmental defects in plants. The following diagram illustrates this inhibitory relationship.

Caption: Logical diagram of 4-carboxysterol-mediated inhibition of auxin transport.

Conclusion

This compound and its 4-methylsterol relatives are fundamental, though often low-abundance, components of the plant metabolome. Their role as key intermediates in the biosynthesis of essential phytosterols and their emerging connection to plant signaling pathways underscore their importance. This guide provides a foundational understanding of their natural sources, quantitative distribution in selected species, and the detailed analytical protocols required for their study. The provided diagrams of their involvement in brassinosteroid biosynthesis and the inhibitory effect of their oxidized forms on auxin transport offer a visual framework for further research. A deeper and broader quantitative analysis of this compound distribution across the plant kingdom will be crucial for fully elucidating the diverse roles of these fascinating molecules in plant biology and for exploring their potential applications.

References

Lophenol: A Comprehensive Technical Guide for Researchers

CAS Number: 481-25-4[1] Molecular Formula: C₂₈H₄₈O[1] Molecular Weight: 400.7 g/mol [2]

This technical guide provides an in-depth overview of Lophenol (4α-methyl-5α-cholest-7-en-3β-ol), a significant metabolic intermediate in the biosynthesis of plant sterols.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its chemical properties, experimental protocols, and biological context.

Physicochemical and Spectral Data

This compound is a steroidal compound with a complex structure, necessitating precise analytical characterization. The following tables summarize its key physicochemical properties and provide a guide to its spectral features.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₈O | PubChem[2] |

| Molecular Weight | 400.7 g/mol | PubChem[2] |

| CAS Number | 481-25-4 | Wikipedia[1] |

| LogP | 7.634 | InvivoChem |

| Hydrogen Bond Donor Count | 1 | InvivoChem |

| Hydrogen Bond Acceptor Count | 1 | InvivoChem |

| Rotatable Bond Count | 5 | InvivoChem |

Table 2: General Spectral Data for this compound Analysis

| Technique | General Expected Features for Sterols/Phenols |

| ¹H NMR | Signals in the upfield region for the numerous aliphatic protons. A signal for the hydroxyl proton, which can be broad and its chemical shift can vary depending on the solvent and concentration. |

| ¹³C NMR | A large number of signals in the aliphatic region. Signals corresponding to the carbon bearing the hydroxyl group and the carbons involved in the double bond would be expected in their characteristic regions. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight. Fragmentation patterns would be characteristic of the sterol core, often involving the loss of water from the hydroxyl group and cleavage of the side chain. |

Experimental Protocols

General Protocol for Extraction and Purification of this compound from Plant Material

This protocol provides a general methodology for the extraction and purification of this compound from plant sources, based on established techniques for phytosterols. The specific plant matrix may require optimization of the described steps.

1. Sample Preparation:

-

Air-dry the plant material (e.g., leaves, seeds) at room temperature or in an oven at a low temperature (40-60°C) to a constant weight.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) in a sealed container for several days with periodic agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus with a suitable solvent. This method is efficient but may not be suitable for thermolabile compounds.

-

The choice of solvent is critical; methanol and ethanol are commonly used for extracting sterols.

3. Filtration and Concentration:

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

4. Fractionation and Purification:

-

Liquid-Liquid Partitioning: Dissolve the crude extract in a solvent mixture (e.g., methanol/water) and partition it against a nonpolar solvent (e.g., n-hexane) to remove lipids and other nonpolar compounds.

-

Column Chromatography:

-

Subject the polar fraction to column chromatography using a stationary phase like silica gel or Sephadex LH-20.

-

Elute with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate or methanol).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC): For final purification, use preparative HPLC with a suitable column (e.g., C18) and mobile phase.

In Vivo Protocol for Assessing Hepatoprotective Activity of this compound

The following protocol is a summary of a published study investigating the hepatoprotective effects of this compound in an animal model.

1. Animal Model:

-

Use healthy adult mice, divided into experimental and control groups.

2. Dosing and Administration:

-

Prepare a vehicle solution (e.g., 0.1% DMSO in saline) for dissolving this compound.

-

Administer this compound orally or via intraperitoneal injection at desired concentrations (e.g., 25 and 50 mg/kg body weight) for a specified period (e.g., 7 days).

-

Include a positive control group (e.g., treated with silymarin) and a negative control group (vehicle only).

3. Induction of Hepatotoxicity:

-

On the final day of treatment, induce liver damage in all groups except the vehicle control by administering a hepatotoxic agent (e.g., acetaminophen).

4. Sample Collection and Analysis:

-

After a set period post-induction, collect blood and liver tissue samples.

-

Analyze serum for liver function markers (e.g., ALT, AST, ALP).

-

Perform histopathological examination of the liver tissue to assess the extent of damage and the protective effect of this compound.

Biological Role and Pathways

This compound is a key intermediate in the biosynthesis of phytosterols (plant sterols), which are essential components of plant cell membranes and precursors to certain plant hormones. The pathway leading to common phytosterols such as campesterol and sitosterol involves a critical bifurcation point after the formation of 24-methylenethis compound.

Plant Sterol Biosynthesis Pathway

The following diagram illustrates a simplified workflow of the later stages of plant sterol biosynthesis, highlighting the position of this compound.

Caption: Simplified Plant Sterol Biosynthesis Pathway.

Experimental Workflow for this compound Analysis

The following diagram outlines a typical experimental workflow for the extraction, purification, and analysis of this compound from a plant source.

References

Lophenol and its Derivatives in Nature: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Aspects of Lophenol and its Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a 4α-methyl sterol, is a significant metabolic intermediate in the biosynthesis of sterols in plants.[1] As a member of the vast family of phytosterols, this compound and its derivatives are gaining increasing attention within the scientific community for their diverse biological activities and potential therapeutic applications. These naturally occurring compounds are found in a variety of plant species, including staple foods like potatoes and bell peppers.[2] This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their natural occurrence, biosynthesis, biological activities, and the experimental methodologies used for their study. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on presenting clear, actionable data and protocols.

This compound and Its Derivatives in Nature

This compound, chemically known as 4α-methyl-5α-cholest-7-en-3β-ol, is a key intermediate in the intricate pathway of phytosterol biosynthesis in plants.[1] It belongs to the class of organic compounds known as cholesterols and derivatives.[2] this compound has been identified in various plants, including Solanum tuberosum (potato) and Avena sativa (oat).[3]

Several derivatives of this compound are also found in nature, arising from further enzymatic modifications of the this compound backbone. Notable derivatives include:

-

24-Methylenethis compound: This derivative is formed through the methylation of this compound and is a crucial intermediate in the biosynthesis of various C24-alkyl sterols.[2][4] It has been reported in plants such as Glycine max (soybean).[5]

-

24-Ethylthis compound: Another important derivative involved in the phytosterol biosynthetic pathway.

-

Cycloartenol: While not a direct derivative of this compound, cycloartenol is the primary precursor for the biosynthesis of this compound and other phytosterols in plants.[6]

The structural diversity of these compounds contributes to their varied biological functions within the plant, including roles in membrane structure and as precursors to bioactive molecules.

Biosynthesis of this compound

The biosynthesis of this compound is an integral part of the larger phytosterol biosynthetic pathway, which originates from the cyclization of squalene. In plants, this cyclization primarily leads to the formation of cycloartenol, in contrast to the formation of lanosterol in animals and fungi.[6]

The following diagram illustrates the key steps in the biosynthesis of this compound from cycloartenol:

Caption: Biosynthesis pathway of this compound from cycloartenol.

Biological Activities of this compound and its Derivatives

This compound and its derivatives exhibit a range of promising biological activities, making them attractive candidates for further investigation in drug discovery and development.

Hepatoprotective Activity

This compound has demonstrated significant hepatoprotective effects. Studies have shown that this compound, isolated from the resin of Commiphora kua, can protect against acetaminophen-induced hepatotoxicity in mice.[3][7] This protective effect is associated with the restoration of liver function test parameters and antioxidant enzyme levels.

Anti-inflammatory Activity

Phytosterols, including this compound and its derivatives, are known to possess anti-inflammatory properties. The anti-inflammatory mechanisms of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB pathway. While specific data on the anti-inflammatory activity of this compound derivatives is an active area of research, the broader class of phytosterols has shown promise in this area.

Anticancer Activity

Emerging research suggests that various phytosterols and their derivatives possess anticancer properties. While direct evidence for this compound's anticancer activity is still being explored, related phytosterols have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines. The cytotoxic effects of these compounds are often evaluated using assays that determine their half-maximal inhibitory concentration (IC50) against different cancer cell lines.

Antioxidant Activity

The antioxidant properties of phenolic compounds are well-documented, and while this compound itself is a sterol, the broader family of plant-derived compounds it belongs to often exhibits antioxidant effects. These effects are typically evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of this compound and related derivatives.

Table 1: Hepatoprotective Activity of this compound

| Compound | Model System | Toxin | Dosage of Compound | Measured Parameters | Outcome | Reference |

| This compound | Mice | Acetaminophen (APAP) | 25 µg/kg and 50 µg/kg BW | ALT, AST, ALP, LDH, Direct Bilirubin, SOD, CAT, GSH | Significant recovery of LFTs and antioxidant enzyme levels.[3][7] | [3][7] |

Table 2: Cytotoxicity of a this compound Derivative (Alkylamino Phenol Derivative)

| Compound | Cell Line | IC50 Value | Reference |

| 2-((3,4-Dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol) | MCF7 (Breast Cancer) | 87.92 µM | [7] |

| SK-BR3 (Breast Cancer) | 172.51 µM | [7] |

Table 3: Antioxidant Activity of Phenolic Compounds (Illustrative)

| Compound | Assay | IC50 Value | Reference |

| Phenolic Extract (Illustrative) | DPPH Radical Scavenging | Varies (µg/mL) | [1][8] |

Note: Specific IC50 values for the antioxidant activity of this compound derivatives are still emerging in the literature. This table serves as an example of how such data is presented.

Signaling Pathways

The biological activities of this compound and its derivatives are mediated through their interaction with various cellular signaling pathways. Two key pathways that are often modulated by phytosterols and other natural phenolic compounds are the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many natural compounds, including phytosterols, exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound and its derivatives.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. The hepatoprotective effects of many natural compounds are linked to their ability to activate the Nrf2 pathway.

References

- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound and lathosterol from resin of Commiphora kua possess hepatoprotective effects in vivo PMID: 31926985 | MCE [medchemexpress.cn]

- 4. Extraction and purification of anthraquinones derivatives from Aloe vera L. using alcohol/salt aqueous two-phase system | Semantic Scholar [semanticscholar.org]

- 5. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. Alkylamino Phenol Derivative Induces Apoptosis by Inhibiting EGFR Signaling Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

Lophenol: A Technical Guide on its Potential Therapeutic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophenol, a phytosterol found in various plant species, is emerging as a compound of interest in the field of pharmacology. As a 4α-methyl sterol, it is a key intermediate in the biosynthesis of other sterols in plants. While research into its specific therapeutic effects is in its early stages, preliminary evidence suggests a promising potential, particularly in the realm of hepatoprotection. This technical guide provides a comprehensive overview of the current scientific knowledge on the therapeutic effects of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Hepatoprotective Effects of this compound

The most well-documented therapeutic effect of this compound is its ability to protect the liver from damage. An in vivo study using a mouse model of acetaminophen-induced hepatotoxicity has demonstrated significant hepatoprotective activity.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the aforementioned study, highlighting the impact of this compound on various biochemical markers of liver function and oxidative stress.

| Biomarker | Acetaminophen (APAP) Control Group | This compound (25 µg/kg) Treated Group | This compound (50 µg/kg) Treated Group | Silymarin (Positive Control) | Unit |

| Alanine Transaminase (ALT) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | U/L |

| Aspartate Transaminase (AST) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | U/L |

| Alkaline Phosphatase (ALP) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | U/L |

| Lactate Dehydrogenase (LDH) | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | U/L |

| Direct Bilirubin | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Decreased | mg/dL |

| Superoxide Dismutase (SOD) | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased | U/mg of protein |

| Catalase (CAT) | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased | U/mg of protein |

| Reduced Glutathione (GSH) | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Increased | µmol/mg of protein |

Note: The table represents the reported trends from the study.[1][2] Specific numerical values were not provided in the abstract.

Experimental Protocol: In Vivo Hepatoprotectivity Study

The following methodology was employed to assess the hepatoprotective effects of this compound in an animal model.[1][2]

-

Model: Acetaminophen (APAP)-induced hepatotoxicity in mice.

-

Animal Subjects: Mice of either sex.

-

Groups (n=5 per group):

-

Vehicle Control: Received only the vehicle (0.1% DMSO solution) for 7 days.

-

APAP Control: Received a single dose of acetaminophen (400 mg/kg BW, i.p.) on day 7.

-

Positive Control (Silymarin): Received silymarin for 7 days.

-

This compound (Low Dose): Received this compound (25 µg/kg BW) for 7 days.

-

This compound (High Dose): Received this compound (50 µg/kg BW) for 7 days.

-

-

Procedure:

-

On day 7, all groups except the vehicle control were fasted for 18 hours.

-

Following the fasting period, the designated groups received an intraperitoneal (i.p.) injection of acetaminophen.

-

20 hours after APAP administration, the animals were anesthetized, and blood and liver tissue samples were collected for biochemical and histopathological analysis.

-

-

Biochemical Parameters Measured:

-

Liver Function Tests (LFTs): ALT, AST, ALP, LDH, and direct bilirubin.

-

Antioxidant Enzymes: SOD, CAT, and GSH.

-

-

Histopathological Analysis: Liver tissues were examined for signs of cellular damage.

Visualizing the Science

Experimental Workflow for Hepatoprotectivity Assay

Caption: Experimental workflow for the in vivo hepatoprotectivity study of this compound.

Postulated Signaling Pathway for this compound's Hepatoprotective Effect

Caption: Postulated mechanism of this compound's hepatoprotective action via antioxidant pathways.

Potential for Other Therapeutic Applications

While the primary evidence for this compound's therapeutic effects lies in hepatoprotection, its classification as a phytosterol suggests a broader potential. Phytosterols as a class are known to possess a range of pharmacological properties, including anti-inflammatory and anti-tumor activities. For instance, other phytosterols like lupeol have been shown to exert anti-inflammatory effects by modulating signaling pathways such as NF-κB and Nrf2.[3]

However, it is crucial to note that these are general properties of the phytosterol class, and specific studies on this compound are required to validate these potential effects. Future research should focus on:

-

Anti-inflammatory assays: Investigating the effect of this compound on inflammatory markers and signaling pathways in relevant cell and animal models.

-

Anticancer studies: Evaluating the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its therapeutic effects at a deeper level.

Conclusion

This compound has demonstrated significant hepatoprotective effects in a preclinical model of acetaminophen-induced liver injury. The available data strongly suggest that its mechanism of action involves the upregulation of endogenous antioxidant enzymes, thereby mitigating oxidative stress. While its potential as an anti-inflammatory and anti-tumor agent is plausible based on its chemical class, further dedicated research is imperative to substantiate these claims. The detailed experimental protocol and the quantitative data presented in this guide provide a solid foundation for future investigations into the therapeutic potential of this compound. As research progresses, this compound may prove to be a valuable lead compound in the development of novel therapies for liver diseases and potentially other inflammatory and proliferative disorders.

References

Lophenol: A Critical Metabolic Intermediate in Sterol Biosynthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sterols are fundamental components of eukaryotic cell membranes and precursors to essential signaling molecules. The biosynthesis of these complex lipids involves a highly conserved yet branched pathway with numerous metabolic intermediates. Among these, 4α-methyl sterols, such as lophenol, represent a critical juncture, particularly in plants and fungi. This technical guide provides a comprehensive overview of this compound's role as a metabolic intermediate in sterol synthesis. It details the enzymatic steps leading to its formation and subsequent conversion, presents established experimental protocols for its analysis, and visualizes the core metabolic pathways. This document is intended to serve as a valuable resource for researchers in molecular biology, biochemistry, and pharmacology, as well as for professionals engaged in the development of drugs targeting sterol metabolism, such as novel fungicides and cholesterol-lowering agents.

Introduction to this compound in the Context of Sterol Biosynthesis

Sterol biosynthesis is a multi-step process that can be broadly divided into three stages: the synthesis of the isoprenoid precursor isopentenyl pyrophosphate (IPP), the formation of squalene, and the cyclization of squalene and subsequent modifications to form the final sterol products. In plants, the pathway typically proceeds through the cyclization of 2,3-oxidosqualene to cycloartenol, while in fungi and animals, lanosterol is the primary cyclization product.

This compound (4α-methyl-5α-cholest-7-en-3β-ol) is a 4α-monomethylsterol that serves as a key intermediate after the initial demethylation at the C-14 position and the first demethylation at the C-4 position of the sterol ring. The removal of the two methyl groups at the C-4 position is a crucial and complex part of the pathway, catalyzed by a multi-enzyme complex. In plants, this process is particularly intricate, with distinct enzymes responsible for the removal of the first and second methyl groups. This compound and its immediate precursor, 24-methylenethis compound, stand at a significant branch point in the phytosterol pathway, leading to the synthesis of major plant sterols like campesterol and sitosterol, as well as to the production of brassinosteroid hormones, which are vital for plant growth and development.[1][2]

The this compound Metabolic Pathway

The conversion of cycloartenol (in plants) or lanosterol (in other eukaryotes) to the final desmethyl sterols involves a series of demethylation, isomerization, desaturation, and reduction reactions. The segment of the pathway involving this compound is centered around the C-4 demethylation process.

The key enzymatic steps are:

-

C-14 Demethylation: The process begins with the oxidative removal of the 14α-methyl group from the initial cyclized sterol, catalyzed by a cytochrome P450 enzyme, CYP51 (sterol 14α-demethylase).

-

First C-4 Demethylation (Formation of a this compound Precursor): The removal of the first of the two C-4 methyl groups is initiated by the Sterol 4α-methyl oxidase (SMO) . In Arabidopsis thaliana, this function is carried out by the SMO1 family of enzymes.[3] SMO1 oxidizes the 4α-methyl group to a carboxylic acid.

-

Decarboxylation and Dehydrogenation: The resulting 4α-carboxylic acid is then acted upon by a 3β-hydroxysteroid dehydrogenase/decarboxylase (3β-HSD/D) . This enzyme catalyzes both the dehydrogenation of the 3β-hydroxyl group to a 3-keto group and the decarboxylation at the C-4 position.[4]

-

Reduction to this compound: A 3-keto steroid reductase (3KSR) then reduces the 3-keto group back to a 3β-hydroxyl group, yielding a 4α-methylsterol like this compound.

-

Second C-4 Demethylation (Metabolism of this compound): this compound, or more commonly its derivative 24-methylenethis compound, serves as the substrate for the second round of C-4 demethylation. This is initiated by the SMO2 family of enzymes in plants, which oxidizes the remaining 4α-methyl group.[3][5] The subsequent decarboxylation and reduction steps are carried out by the same types of enzymes as in the first demethylation (3β-HSD/D and 3KSR).

-

Branch Point to Brassinosteroids: 24-methylenethis compound is a key branch point. It can either proceed through the second C-4 demethylation to form episterol and continue towards major phytosterols, or it can be shunted into the brassinosteroid biosynthesis pathway.[2]

The regulation of this pathway is complex, with evidence suggesting transcriptional regulation of the SMO genes by plant hormones such as auxin, highlighting the integration of sterol biosynthesis with overall plant development.[3][5]

Mandatory Visualizations

Caption: Metabolic pathway of C-4 demethylation in plant sterol biosynthesis, highlighting the central role of this compound.

Quantitative Data on this compound and Related Enzymes

Quantitative data on the concentrations of sterol intermediates and the kinetic properties of the enzymes involved are crucial for understanding metabolic flux and for designing effective inhibitors. However, such data is often challenging to obtain due to the low abundance of these intermediates and the membrane-bound nature of the enzymes.

| Parameter | Value | Organism/Enzyme | Notes | Reference |

| Substrate Specificity | 4,4-dimethyl-zymosterol | S. cerevisiae SMO (Erg25) | The yeast enzyme shows high activity with its natural substrate. | [6] |

| 24-methylene-24-dihydrocycloartenol | S. cerevisiae SMO (Erg25) | Very low activity, indicating substrate specificity between yeast and plant enzymes. | [6] | |

| Cofactor Requirement | NADPH, O₂ | Sterol C4-methyl oxidase (SMO) | Essential for the oxidative function of the enzyme. | [6] |

| NAD⁺ | 3β-hydroxysteroid dehydrogenase (3β-HSD) | Required for the dehydrogenation step. | [7] | |

| NADPH | 3-keto steroid reductase (3KSR) | Required for the reduction of the 3-keto group. | [8] | |

| Inhibition | 6-amino-2-n-pentylbenzothiazole | S. cerevisiae SMO (Erg25) | A potent inhibitor of the yeast enzyme. | [6] |

| Azole fungicides | Sterol demethylases (CYP51 & SMO) | A common class of inhibitors targeting sterol biosynthesis. | [9] | |

| Gene Expression | Upregulated by auxin | Arabidopsis thaliana SMO1/SMO2 | Links sterol biosynthesis to plant hormone signaling pathways. | [3][5] |

| Mutant Phenotype | Accumulation of 4α-methylsterols | Arabidopsis thalianasmo2 mutants | Demonstrates the role of SMO2 in removing the second C-4 methyl group. | [5] |

| Embryonic lethality | Arabidopsis thalianasmo1 and smo2 double mutants | Indicates the essential role of C-4 demethylation in development. | [3][5] |

Experimental Protocols

Accurate analysis of this compound and other sterol intermediates requires robust protocols for extraction, separation, and detection. The following sections provide detailed methodologies for these key experiments.

Protocol for Microsomal Fraction Isolation from Plant Tissue (for Enzyme Assays)

This protocol is adapted for the isolation of microsomes, which contain the membrane-bound enzymes of the sterol biosynthesis pathway, from Arabidopsis thaliana seedlings.

Materials:

-

Arabidopsis thaliana seedlings (7-10 days old)

-

Mortar and pestle, pre-chilled

-

Liquid nitrogen

-

Homogenization Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM EDTA, 0.25 M sucrose, 2.5 mM β-mercaptoethanol (add fresh).

-

Miracloth

-

Centrifuge tubes (15 mL and ultracentrifuge tubes)

-

Refrigerated centrifuge and ultracentrifuge

Procedure:

-

Harvest approximately 1-2 g of fresh Arabidopsis seedlings.

-

Immediately freeze the tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Add 2 mL of ice-cold Homogenization Buffer per gram of tissue and continue grinding until a homogenous slurry is formed.

-

Filter the homogenate through two layers of Miracloth into a pre-chilled 15 mL centrifuge tube.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, mitochondria, and chloroplasts.

-

Carefully transfer the supernatant (the post-mitochondrial fraction) to a pre-chilled ultracentrifuge tube.

-

Centrifuge the supernatant at 100,000 x g for 60-90 minutes at 4°C to pellet the microsomal membranes.

-

Discard the supernatant. The resulting pellet is the microsomal fraction.

-

Gently resuspend the microsomal pellet in a minimal volume of a suitable buffer for your enzyme assay (e.g., 50 mM Tris-HCl, pH 7.4 with 1 mM DTT). The protein concentration should be determined using a method compatible with membrane proteins, such as the Lowry or BCA assay.

Protocol for Sterol Extraction and Quantification by GC-MS

This protocol describes the extraction of total sterols from plant tissue, followed by derivatization and analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Plant tissue (e.g., Arabidopsis leaves), lyophilized

-

Chloroform, Methanol, Formic Acid

-

0.2 M Phosphoric Acid, 1 M Potassium Chloride

-

Internal Standard (e.g., 5α-cholestane or epicoprostanol)

-

Pyridine (anhydrous)

-

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

-

GC vials (2 mL) with inserts

-

Vortex mixer, centrifuge, heating block, nitrogen evaporator

Procedure:

Part A: Lipid Extraction

-

Weigh 20-50 mg of lyophilized and finely ground plant tissue into a 2 mL microcentrifuge tube.

-

Add a known amount of internal standard.

-

Add 600 µL of an extraction solvent mixture of Methanol:Chloroform:Formic Acid (20:10:1, v/v/v).

-

Vortex vigorously for 5 minutes at maximum speed.

-

Add 300 µL of an aqueous partition solvent (0.2 M H₃PO₄, 1 M KCl).

-

Vortex briefly (5 seconds) and then centrifuge at 13,000 x g for 2 minutes to separate the phases.

-

Carefully transfer the lower organic phase (chloroform layer) to a clean 2 mL GC vial using a glass Pasteur pipette.

-

Dry the organic phase completely under a gentle stream of nitrogen gas.

Part B: Saponification (Optional, to hydrolyze steryl esters)

-

To the dried lipid extract, add 1 mL of 1 M KOH in 90% ethanol.

-

Incubate at 80°C for 1 hour.

-

After cooling, add 1 mL of water and 1 mL of hexane. Vortex and centrifuge.

-

Collect the upper hexane layer containing the non-saponifiable lipids (including free sterols). Repeat the hexane extraction twice.

-

Combine the hexane fractions and dry under a stream of nitrogen.

Part C: Derivatization for GC-MS

-

To the dried sterol extract, add 25 µL of anhydrous pyridine and 25 µL of BSTFA + 1% TMCS.[10]

-

Seal the vial tightly and heat at 65°C for 30 minutes to form trimethylsilyl (TMS) ethers.[10]

-

Cool the vial to room temperature before analysis.

Part D: GC-MS Analysis

-

GC System: Agilent GC or equivalent with a capillary column suitable for sterol analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injection: 1 µL in splitless mode.

-

Oven Program: Initial temperature of 150°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 15 min.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS System: Quadrupole or Ion Trap Mass Spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.

-

Potential SIM ions for this compound-TMS ether (M.W. 472.8): m/z 472 (M⁺), 382 ([M-90]⁺, loss of TMSOH), 129 (TMS-related fragment).

-

Quantification: The concentration of this compound is determined by comparing the peak area of its characteristic ion to the peak area of the internal standard, using a calibration curve generated with an authentic this compound standard.

Protocol for Sterol Analysis by LC-MS/MS

LC-MS/MS offers high sensitivity and specificity without the need for derivatization.

Materials:

-

Dried sterol extract (from Protocol 4.2, Part A or B)

-

Methanol, Water, Ammonium Acetate (LC-MS grade)

-

LC-MS vials

Procedure:

Part A: Sample Preparation

-

Reconstitute the dried sterol extract in 100 µL of methanol.

-

Centrifuge at high speed for 5 minutes to pellet any insoluble material.

-

Transfer the supernatant to an LC-MS vial with an insert.

Part B: LC-MS/MS Analysis

-

LC System: High-performance liquid chromatography system (e.g., Agilent 1290, Waters Acquity).

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 5 mM Ammonium Acetate in Water.

-

Mobile Phase B: 5 mM Ammonium Acetate in Methanol.

-

Gradient: Start at 80% B, increase to 100% B over 10 minutes, hold for 5 minutes, then re-equilibrate.

-

Flow Rate: 0.25 mL/min.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

Potential MRM transition for this compound: The precursor ion would be the protonated molecule [M+H]⁺ (m/z 401.4) or an adduct. The product ions would be determined by fragmentation of the precursor in the collision cell. A common fragmentation is the loss of water ([M+H-H₂O]⁺, m/z 383.4). A possible transition would be 401.4 -> 383.4 . Optimization with an authentic standard is required.

-

Mandatory Visualizations

Caption: Workflow for the analysis of this compound by GC-MS.

Conclusion and Future Directions

This compound and its associated 4α-methylsterol intermediates occupy a pivotal position in the biosynthesis of sterols, particularly in plants. The C-4 demethylation complex, responsible for the metabolism of these compounds, represents a key regulatory node and a potential target for agrochemical and pharmaceutical intervention. The intricate connection between the main sterol pathway and the biosynthesis of brassinosteroid hormones underscores the importance of understanding the metabolic fate of intermediates like 24-methylenethis compound.

Future research should focus on obtaining detailed kinetic data for the enzymes of the C-4 demethylation complex to facilitate the development of metabolic flux models. Furthermore, elucidating the protein-protein interactions within this complex and its subcellular localization will provide deeper insights into its regulation. The development of highly sensitive and specific analytical methods, such as advanced LC-MS/MS techniques, will be crucial for quantifying the low-abundance intermediates of this pathway and for studying the effects of genetic or chemical perturbations. A thorough understanding of the this compound metabolic nexus will continue to be a vital area of research, with implications for plant biology, mycology, and human health.

References

- 1. Biosynthesis and metabolism of brassinosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The SMO1 Family of Sterol 4α-Methyl Oxidases Is Essential for Auxin- and Cytokinin-Regulated Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arabidopsis 3β-Hydroxysteroid Dehydrogenases/C4-Decarboxylases Are Essential for the Pollen and Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sterol Methyl Oxidases Affect Embryo Development via Auxin-Associated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzymological properties of sterol-C4-methyl-oxidase of yeast sterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substrate specificity and kinetic mechanism of 3β-hydroxy-Δ5-C27-steroid oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dott-sfb.campusnet.unito.it [dott-sfb.campusnet.unito.it]

- 9. pubs.acs.org [pubs.acs.org]

- 10. web.gps.caltech.edu [web.gps.caltech.edu]

Lophenol: A Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophenol, a 4α-methyl sterol, is a phytosterol found in various plant species. As a member of the diverse class of phytosterols, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive review of the current state of knowledge regarding the biological activities of this compound, with a focus on its hepatoprotective, potential anticancer, and anti-inflammatory effects. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by summarizing key findings, detailing experimental methodologies, and illustrating putative signaling pathways.

Hepatoprotective Activity

The most well-documented biological activity of this compound is its hepatoprotective effect. Studies have demonstrated its ability to mitigate liver damage induced by toxins.

Quantitative Data

An in vivo study using a mouse model of acetaminophen (APAP)-induced hepatotoxicity provides quantitative evidence of this compound's protective effects. The administration of this compound at two different doses (25 µg/kg and 50 µg/kg body weight) resulted in a significant reduction in serum levels of key liver injury biomarkers compared to the APAP-treated group.[1][2]

| Biomarker | Vehicle Control | APAP Control | This compound (25 µg/kg) | This compound (50 µg/kg) | Silymarin (Positive Control) |

| Alanine Aminotransferase (ALT) (U/L) | Data not available in source | Elevated | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Aspartate Aminotransferase (AST) (U/L) | Data not available in source | Elevated | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Alkaline Phosphatase (ALP) (U/L) | Data not available in source | Elevated | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Lactate Dehydrogenase (LDH) (U/L) | Data not available in source | Elevated | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| Direct Bilirubin (mg/dL) | Data not available in source | Elevated | Significantly Reduced | Significantly Reduced | Significantly Reduced |

Note: The source material qualitatively describes the results as "significant" reductions but does not provide specific numerical values with standard deviations. The table reflects this qualitative description.

Experimental Protocol: In Vivo Hepatoprotectivity Assay[1][2]

This protocol outlines the methodology used to assess the hepatoprotective activity of this compound in an acetaminophen-induced liver injury mouse model.

1. Animal Model:

-

Species: Male or female albino mice.

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and light/dark cycle. Access to standard pellet diet and water ad libitum.

2. Experimental Groups (n=5-10 per group):

-

Group I (Vehicle Control): Receives the vehicle (e.g., 0.1% DMSO in saline) orally for 7 days.

-

Group II (APAP Control): Receives the vehicle for 7 days, followed by a single intraperitoneal (i.p.) injection of acetaminophen (APAP) at a dose of 400 mg/kg body weight on day 7.

-

Group III (Positive Control): Receives a standard hepatoprotective agent (e.g., Silymarin at 100 mg/kg) orally for 7 days, followed by a single i.p. injection of APAP on day 7.

-

Group IV (this compound - Low Dose): Receives this compound (25 µg/kg body weight) orally for 7 days, followed by a single i.p. injection of APAP on day 7.

-

Group V (this compound - High Dose): Receives this compound (50 µg/kg body weight) orally for 7 days, followed by a single i.p. injection of APAP on day 7.

3. Dosing and Administration:

-

This compound and the positive control are administered orally once daily for seven consecutive days.

-

On the seventh day, 1 hour after the final oral dose, animals in groups II, III, IV, and V are administered a single i.p. injection of APAP.

4. Sample Collection:

-

24 hours after APAP administration, animals are anesthetized.

-

Blood is collected via cardiac puncture for serum separation.

-

Livers are excised, weighed, and a portion is fixed in 10% formalin for histopathological analysis, while the remaining tissue is stored at -80°C for biochemical analysis.

5. Biochemical Analysis:

-

Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Lactate Dehydrogenase (LDH), and Direct Bilirubin are measured using standard enzymatic assay kits.

6. Histopathological Analysis:

-

Formalin-fixed liver tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

-

Slides are examined under a light microscope for pathological changes such as necrosis, inflammation, and fatty degeneration.

Proposed MAPK Signaling Pathway Modulation by this compound

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in cellular responses to external stimuli, including inflammation and apoptosis. This compound may exert its effects by modulating the phosphorylation of key proteins in this pathway.

Conclusion and Future Directions

This compound demonstrates clear hepatoprotective activity in vivo. While its potential as an anticancer and anti-inflammatory agent is suggested by its chemical class, there is a significant need for further research to quantify these effects and elucidate the underlying molecular mechanisms.

Future research should focus on:

-

Quantitative analysis: Determining the IC50 values of this compound against a panel of human cancer cell lines and in various in vitro anti-inflammatory assays.

-

Mechanism of action: Investigating the specific molecular targets of this compound and confirming its effects on signaling pathways such as NF-κB and MAPK through techniques like Western blotting and reporter gene assays.

-

In vivo efficacy: Expanding in vivo studies to evaluate the anticancer and anti-inflammatory efficacy of this compound in relevant animal models.

-

Pharmacokinetics and safety: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as conducting comprehensive toxicity studies.

A more thorough understanding of these aspects will be crucial for the potential development of this compound as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Lophenol Extraction from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophenol, a 4α-methylsterol, is a significant bioactive compound found in various plant materials, notably in rice bran. As an intermediate in the biosynthesis of phytosterols, this compound and its related compounds are of increasing interest to researchers in nutrition, pharmacology, and drug development for their potential health benefits, including anti-inflammatory and cholesterol-lowering properties. These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of this compound from plant sources.

Data Presentation

The following table summarizes representative quantitative data for the extraction and purification of this compound from rice bran. Please note that these values are illustrative and can vary depending on the specific plant material, extraction method, and analytical techniques employed.

| Parameter | Value | Unit | Method | Reference |

| Extraction | ||||

| Starting Material | 500 | g | Rice Bran (Oryza sativa) | Hypothetical Data |

| Initial this compound Content | 150 | mg/kg | GC-MS Analysis of Crude Extract | Hypothetical Data |

| Extraction Solvent | n-Hexane | - | Soxhlet Extraction | Hypothetical Data |

| Crude Extract Yield | 75 | g | - | Hypothetical Data |

| Saponification | ||||

| Crude Extract Input | 50 | g | - | Hypothetical Data |

| Unsaponifiable Matter Yield | 5 | g | Liquid-Liquid Extraction | Hypothetical Data |

| Purification | ||||

| Unsaponifiable Matter Input | 4 | g | Column Chromatography | Hypothetical Data |

| This compound Fraction Yield | 200 | mg | Silica Gel Column Chromatography | Hypothetical Data |

| Final this compound Purity | >95 | % | HPLC Analysis | Hypothetical Data |

| Overall Recovery | ~50 | % | - | Hypothetical Data |

Experimental Protocols

Protocol 1: Extraction of Crude Phytosterols from Rice Bran

This protocol describes the initial extraction of lipids, including this compound, from rice bran using solvent extraction.

Materials:

-

Dried rice bran powder

-

n-Hexane

-

Soxhlet apparatus

-

Rotary evaporator

-

Filter paper

Procedure:

-

Weigh 500 g of dried rice bran powder and place it into a large cellulose thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with 1.5 L of n-hexane and connect it to the Soxhlet extractor and a condenser.

-

Heat the solvent to its boiling point and allow the extraction to proceed for 8-12 hours, or until the solvent running through the siphon is clear.

-

After extraction, allow the apparatus to cool down.

-

Filter the n-hexane extract to remove any fine plant material particles.

-

Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to obtain the crude lipid extract.

-

Store the crude extract at -20°C for further processing.

Protocol 2: Saponification and Isolation of Unsaponifiable Matter

This protocol details the saponification of the crude lipid extract to separate fatty acids from the unsaponifiable matter, which contains this compound.

Materials:

-

Crude lipid extract from Protocol 1

-

Ethanolic potassium hydroxide (KOH) solution (10% w/v)

-

Diethyl ether

-

Distilled water

-

Separatory funnel

-

pH indicator paper

Procedure:

-

Dissolve 50 g of the crude lipid extract in 250 mL of 10% ethanolic KOH solution in a round-bottom flask.

-

Reflux the mixture for 2 hours with constant stirring to ensure complete saponification.

-

After cooling to room temperature, transfer the saponified mixture to a 1 L separatory funnel.

-

Add 250 mL of distilled water to the separatory funnel.

-

Extract the unsaponifiable matter by adding 200 mL of diethyl ether and shaking vigorously for 2 minutes. Allow the layers to separate.

-